Cas no 93117-08-9 (5-AIQ)

5-AIQ structure
5-AIQ structure
Product name:5-AIQ
CAS No:93117-08-9
MF:C9H8N2O
MW:160.17262172699
MDL:MFCD06198896
CID:801188
PubChem ID:2072

5-AIQ Chemical and Physical Properties

Names and Identifiers

    • 5-aminoisoquinolin-1(2H)-one
    • 1(2H)-Isoquinolinone,5-amino-
    • 5-amino-1(2H)-Isoquinolinone
    • 5-Amino-2H-isoquinoin-1-one
    • 5-Amino-2h-isoquinolin-1-one
    • 5-AMINOISOQUINOLIN-1-OL
    • 5-amino-1,2-dihydroisoquinolin-1-one
    • 5-AIQ
    • 5-aminoisoquinolinone
    • 4pnq
    • 32X
    • 5-Amino-1-isoquinolinol
    • 5-Amino-1-hydroxyisoquinoline
    • BDBM27503
    • 5-amino-isoquinolin-1(2h)-one
    • 5-amino isoquinolin-1(2h)-one
    • SVASVGVAQIVSEZ-UHFFFAOYSA-N
    • EBD50736
    • CL1034
    • HSCI1_000395
    • 5-Amino-1(2H)-isoquinolinone (ACI)
    • Isocarbostyril, 5-amino- (7CI)
    • SCHEMBL215327
    • CHEMBL446240
    • 8V3G4R3QNX
    • HY-W006566
    • DTXSID90274354
    • MFCD11226760
    • PB32405
    • 1(2H)-ISOQUINOLINONE, 5-AMINO-
    • Q27181199
    • GS-6691
    • SY033479
    • NCGC00165729-01
    • BRD-K25408656-003-01-2
    • PD120846
    • EN300-247183
    • 5-Azanyl-2H-isoquinolin-1-one
    • Z2236664363
    • AKOS006334830
    • DB-079484
    • MFCD06198896
    • CS-W006566
    • J-516735
    • 93117-08-9
    • CHEBI:103965
    • BL006316
    • AC-20662
    • AKOS015855680
    • 5-Amino-1(2H)-isoquinolinone; 5-Amino-isocarbostyril;
    • MDL: MFCD06198896
    • Inchi: 1S/C9H8N2O/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,10H2,(H,11,12)
    • InChI Key: SVASVGVAQIVSEZ-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=C(C=CC=2)N)C=CN1

Computed Properties

  • Exact Mass: 160.06400
  • Monoisotopic Mass: 160.063662883g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 55.1

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • Density: 1.287
  • Boiling Point: 477.3±45.0℃ at 760 mmHg
  • Flash Point: 242.4°C
  • Refractive Index: 1.656
  • PSA: 58.88000
  • LogP: 1.69150

5-AIQ Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P301+P312+P330
  • Storage Condition:Room temperature

5-AIQ Customs Data

  • HS CODE:2933790090
  • Customs Data:

    China Customs Code:

    2933790090

    Overview:

    2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

5-AIQ Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB468057-1 g
5-Aminoisoquinolin-1-ol, min. 95%; .
93117-08-9
1g
€493.70 2023-07-18
ChemScence
CS-W006566-250mg
5-AIQ
93117-08-9 99.44%
250mg
$111.0 2022-04-26
MedChemExpress
HY-W006566-50mg
5-AIQ
93117-08-9 99.75%
50mg
¥940 2024-08-19
Enamine
EN300-247183-5.0g
5-amino-1,2-dihydroisoquinolin-1-one
93117-08-9 95%
5.0g
$731.0 2023-02-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NY359-200mg
5-AIQ
93117-08-9 97%
200mg
525.0CNY 2021-08-04
MedChemExpress
HY-W006566-5g
5-AIQ
93117-08-9
5g
¥11250 2023-08-31
Ambeed
A149710-250mg
5-Aminoisoquinolin-1(2H)-one
93117-08-9 97%
250mg
$38.0 2025-02-28
Ambeed
A149710-5g
5-Aminoisoquinolin-1(2H)-one
93117-08-9 97%
5g
$360.0 2025-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T50044-5 mg
5-amino-1,2-dihydroisoquinolin-1-one
93117-08-9
5mg
¥1142.00 2022-03-01
Chemenu
CM102417-1g
5-aminoisoquinolin-1-ol
93117-08-9 97%
1g
$284 2021-08-06

5-AIQ Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: 1,4-Dioxane ;  4 h, rt
Reference
Preparation of fused heterocyclic carbonohydrazonoyl dicyanide compound for inhibiting aggregation and/or hyperphosphorylation of tau protein
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
Reference
Aryl nitroso compounds as specific inactivators of retroviral (asymmetric) zinc fingers and as anti-tumor agents
, United States, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  18 h, rt
Reference
Discovery of Benzopyridone-Based Transient Receptor Potential Vanilloid 1 Agonists and Antagonists and the Structural Elucidation of Their Activity Shift
Thorat, Shivaji A.; Lee, Yoonji; Jung, Aeran; Ann, Jihyae; Ahn, Songyeon; et al, Journal of Medicinal Chemistry, 2021, 64(1), 370-384

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dimethylformamide ;  overnight, 50 °C
Reference
Preparation of N-heterocyclyl- and N-aryl-5,5-diphenylpentadienamide derivatives as antagonists of transient receptor potential Vanilloid (TRPV1)
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
Reference
Preparation of 1-(hetero)arylamino-1,2,3,4-tetrahydronaphthalenes as antiinflammatories.
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
Reference
Preparation of substituted dihydroisoquinolinones and related compounds as radiation therapy potentiators and chemotherapeutic agents
, European Patent Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dimethylformamide ;  overnight, 50 °C
Reference
Pentadienamide derivatives as vanilloid receptor inhibitors and their preparation and use in the treatment of diseases
, United States, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Zinc ,  Ammonium chloride Solvents: Ethanol ,  Tetrahydrofuran ,  Water ;  rt → 35 °C; 2 h, 30 - 35 °C
Reference
Preparation of tetrahydronaphthalene derivatives as anti-inflammatory agents
, United States, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 -
1.2 Reagents: Potassium hydride Catalysts: Palladium Solvents: Methanol
Reference
Synergistic antiviral and antitumor compositions of poly(ADP ribose)transferase (pADPRT) CCHC-oxidizing ligands and noncovalent pADPRT-inhibitory ligands
, United States, , ,

Synthetic Circuit 10

Reaction Conditions
Reference
Preparation of 4-methyl-4-penten-1-amines and related compounds as antiphlogistics
, World Intellectual Property Organization, , ,

Synthetic Circuit 11

Reaction Conditions
Reference
Effects of 5-aminoisoquinolinone, a water-soluble, potent inhibitor of the activity of poly (ADP-ribose) polymerase on the organ injury and dysfunction caused by hemorrhagic shock
McDonald, Michelle C.; Mota-Filipe, Helder; Wright, James A.; Abdelrahman, Maha; Threadgill, Michael D.; et al, British Journal of Pharmacology, 2000, 130(4), 843-850

Synthetic Circuit 12

Reaction Conditions
Reference
Adenosine diphosphoribose polymerase binding nitroso aromatic compounds useful as retroviral inactivating agents, anti-retroviral agents and anti-tumor agents
, United States, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Zinc ,  Ammonium chloride Solvents: Ethanol ,  Tetrahydrofuran ,  Water ;  rt → 35 °C; 2 h, 35 °C
Reference
Preparation of quinoline and related compounds for use as anti-inflammatory agents
, World Intellectual Property Organization, , ,

5-AIQ Raw materials

5-AIQ Preparation Products

5-AIQ Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:93117-08-9)5-AIQ
A859867
Purity:99%
Quantity:5g
Price ($):370.0